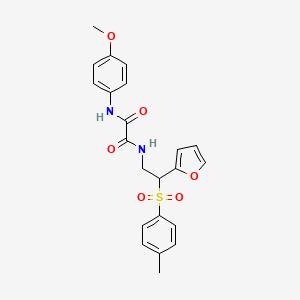

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

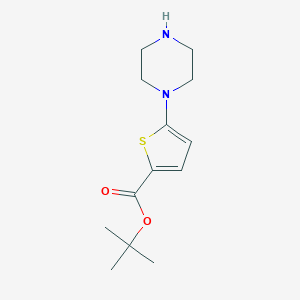

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, also known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. TFMB is a nitroaromatic compound that possesses unique properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Applications De Recherche Scientifique

Mercury-Mercury Spin-Spin Coupling in Organomercury Compounds

- Research on organomercury compounds like 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene, which is structurally related to 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, has revealed insights into mercury-mercury spin-spin coupling, a phenomenon important in understanding molecular interactions and structure (Deacon, Stretton, & O'Connor, 1984).

Structural Analysis of Substituted Methoxybenzenes

- The structural properties of various methoxybenzenes, including their planarity and hydrogen-bonding patterns, have been extensively studied. These studies provide valuable insights into the molecular arrangement and potential applications in material science (Fun et al., 1997).

Ortho-Dehydrophenoxy Anion Formation

- The formation of dehydrophenoxy anion from the conjugate bases of methoxybenzene, which is similar in structure to this compound, has been explored. This research is significant in understanding ion formation and reactivity, with potential implications in synthetic chemistry (Dahlke & Kass, 1992).

Synthesis of Organomercury Compounds

- Detailed synthesis processes and NMR spectra of certain organomercury compounds, closely related to the target compound, have been documented. These studies contribute to the field of synthetic chemistry and organometallic compound development (Deacon, O'Connor, & Stretton, 1986).

Electron-Transfer Kinetics of Nitroxide Radicals

- Investigations into the electron-transfer rate constants of nitroxide derivatives, which are structurally related to the target compound, have shown potential applications in high power-rate electrode-active materials (Suga et al., 2004).

Acid-Base Equilibria in Nitrobenzene

- Conductance studies of acid-base equilibria in nitrobenzene provide insights into chemical species stoichiometry and the nature of hydrogen bonds, relevant in understanding solvation and reaction mechanisms (Barczyński & Szafran, 1994).

SNAr Reaction Meta Substitution

- Research into the substitution reactions in nitrobenzenes, similar to the compound of interest, offers knowledge on orbital-controlled processes and nucleophilic aromatic substitution, crucial in designing synthetic pathways (Cervera, Marquet, & Martin, 1996).

Propriétés

IUPAC Name |

1,3,4-trifluoro-5-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4/c1-21-9-4-2-8(3-5-9)7-22-11-6-10(15)14(18(19)20)13(17)12(11)16/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPMMVZDDGCZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C(=C2F)F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2869902.png)

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)

![N-cyclohexyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2869911.png)

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)